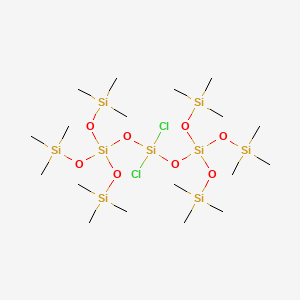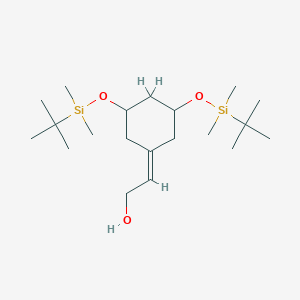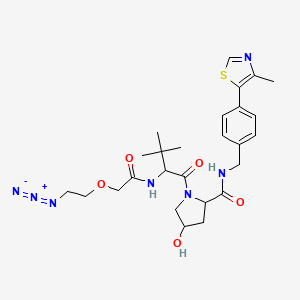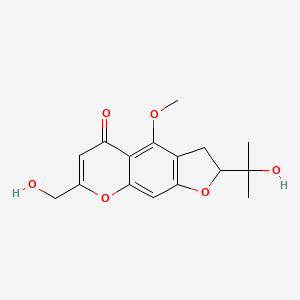
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is a silicon-based compound with the molecular formula C18H54Cl2O8Si9. It is characterized by the presence of multiple trimethylsiloxy groups attached to silicon atoms, making it a highly specialized organosilicon compound . This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tris(trimethylsiloxy)siloxy)dichlorosilane typically involves the reaction of chlorosilanes with trimethylsilylating agents. One common method is the reaction of dichlorosilane with tris(trimethylsiloxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent hydrolysis and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Phenols: React with this compound to form alkoxysilanes and phenoxysilanes.
Amines: React to form aminosilanes, often used in the synthesis of silazane compounds.
Major Products Formed
Hexamethyldisiloxane: A common by-product formed during the reactions involving trimethylsilyl groups.
Silanols: Formed during hydrolysis reactions.
Scientific Research Applications
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, such as silicone-based coatings and adhesives.
Mechanism of Action
The mechanism of action of bis(tris(trimethylsiloxy)siloxy)dichlorosilane involves the interaction of its silicon atoms with various molecular targets. The trimethylsiloxy groups provide steric protection, enhancing the stability of the compound and its derivatives. The chlorine atoms are reactive sites that can undergo substitution reactions, allowing the compound to form a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsiloxy)dichlorosilane: Similar in structure but with fewer trimethylsiloxy groups.
Tris(trimethylsiloxy)silane: Contains three trimethylsiloxy groups attached to a single silicon atom.
Uniqueness
Bis(tris(trimethylsiloxy)siloxy)dichlorosilane is unique due to its high number of trimethylsiloxy groups, which provide enhanced steric protection and stability compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
Molecular Formula |
C18H54Cl2O8Si9 |
|---|---|
Molecular Weight |
722.3 g/mol |
IUPAC Name |
[dichloro-tris(trimethylsilyloxy)silyloxysilyl] tris(trimethylsilyl) silicate |
InChI |
InChI=1S/C18H54Cl2O8Si9/c1-29(2,3)21-36(22-30(4,5)6,23-31(7,8)9)27-35(19,20)28-37(24-32(10,11)12,25-33(13,14)15)26-34(16,17)18/h1-18H3 |
InChI Key |
OOMADYOXCLOYRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)
![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
![N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13398651.png)


![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)

![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)


![2-Hydroxy-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid](/img/structure/B13398706.png)
![Disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13398708.png)

